tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Overview
Description
The compound “tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate” is a chemical compound with the molecular weight of 327.22 . It is used in various chemical reactions and has potential applications in medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 394.7±41.0 °C and a predicted density of 1.370±0.06 g/cm3 . It is typically stored at a temperature of 4°C and is available in powder form .Scientific Research Applications
Radioligand for Diazepam Insensitive Receptors :
- He et al. (1994) synthesized a radioligand, [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, with high affinity for diazepam insensitive (DI) benzodiazepine receptors, potentially useful for SPECT imaging.
Selective Antagonists of Muscarinic Receptors :
- Bradshaw et al. (2008) developed tetrahydro-[1H]-2-benzazepin-4-ones, which show potential as selective muscarinic (M3) receptor antagonists (Bradshaw et al., 2008).
Enantiospecific Synthesis of Pharmaceutical Intermediates :
- Ku et al. (1997) reported an enantiospecific synthesis method for a derivative of this compound, highlighting its importance in pharmaceutical synthesis (Ku et al., 1997).
High Affinity Ligands for Benzodiazepine Receptors :
- Gu et al. (1992) described the synthesis of a high affinity ligand for the diazepam insensitive subtype of the benzodiazepine receptor (Gu et al., 1992).
Dipeptide Mimetic for Inhibitors :
- Lauffer and Mullican (2002) developed a method for synthesizing a dipeptide mimetic using a related compound, highlighting its role in developing interleukin-1beta converting enzyme inhibitors (Lauffer & Mullican, 2002).
Kinase Inhibitor Synthesis :
- Naganathan et al. (2015) reported the scalable synthesis of a compound with a benzoxazepine core, a structure found in several kinase inhibitors (Naganathan et al., 2015).
Synthesis of Analgesic and Anxiolytic Agents :
- Maltsev et al. (2021) synthesized novel benzimidazole derivatives with promising analgesic and anxiolytic potentials (Maltsev et al., 2021).
Synthesis of Anticancer Drug Intermediates :
- Zhang et al. (2018) described a method for synthesizing an intermediate important for small molecule anticancer drugs (Zhang et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 9-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGWMTVSQYZVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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